EAI045

Descripción

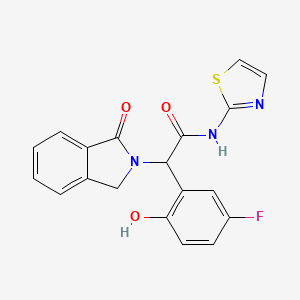

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFHOKUFOQRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Binding Site of EAI045 on EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAI045 is a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site, EAI045 binds to a distinct allosteric pocket. This unique mechanism of action allows it to overcome resistance to third-generation TKIs mediated by mutations such as C797S. This technical guide provides an in-depth analysis of the allosteric binding site of EAI045 on EGFR, including detailed structural insights, quantitative binding data, and the experimental protocols used for its characterization.

Introduction to EAI045 and Allosteric Inhibition

The development of tyrosine kinase inhibitors has revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and subsequently C797S, limits the long-term efficacy of these drugs. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a promising strategy to overcome this challenge.[1][2]

EAI045 is a potent and selective allosteric inhibitor that targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[3][4] It is most effective against EGFR harboring the L858R/T790M mutations and, notably, retains activity against the L858R/T790M/C797S mutant, which is resistant to all currently approved EGFR TKIs.[4] EAI045's mechanism relies on binding to an inactive conformation of the EGFR kinase, thereby preventing its activation.[4][5]

The EAI045 Allosteric Binding Site

The binding site for EAI045 on EGFR was elucidated through X-ray crystallography.[4][6] The crystal structure reveals that EAI045 binds to an allosteric pocket created by the outward displacement of the regulatory αC-helix in an inactive kinase conformation.[4][7] This pocket is located adjacent to the ATP binding site.[8]

The key features of the EAI045 binding site are:

-

Formation: The site is not present in the active conformation of the kinase and is only accessible when the αC-helix is displaced.

-

Selectivity: The conformation of this pocket differs between wild-type and mutant EGFR, which is a key determinant of EAI045's selectivity. The T790M mutation, in particular, favors the inactive conformation that EAI045 binds to.[9]

-

Key Interacting Residues: Structural studies have identified several amino acid residues that form critical interactions with EAI045.[4][9] The aminothiazole group of EAI045 inserts itself between the mutant gatekeeper residue (Methionine at position 790) and Lysine 745.[4] The phenyl substituent of the inhibitor extends into a hydrophobic cleft, making contact with Leu777 and Phe856.[4] Asp855 has also been identified as a discriminating residue for binding.[9]

Quantitative Binding and Activity Data

The potency and selectivity of EAI045 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Metric | Value | ATP Concentration |

| EGFR (Wild-Type) | Biochemical | IC50 | 1.9 µM | 10 µM |

| EGFR L858R | Biochemical | IC50 | 19 nM | 10 µM |

| EGFR T790M | Biochemical | IC50 | 0.19 µM | 10 µM |

| EGFR L858R/T790M | Biochemical | IC50 | 2-3 nM | 10 µM / 1 mM |

| H1975 (L858R/T790M) | Cellular | EC50 | 2 nM | N/A |

| Ba/F3 (L858R/T790M) | Cellular | IC50 | ~10 nM | N/A |

Table 1: Biochemical and Cellular Potency of EAI045.[3][10][11]

| Cell Line | EGFR Status | Effect of EAI045 (10 µM) |

| H1975 | L858R/T790M | No anti-proliferative effect as a single agent.[3][4] |

| H3255 | L858R | No anti-proliferative effect as a single agent.[3][11] |

| HaCaT | Wild-Type | No inhibition of EGFR phosphorylation.[3][10] |

Table 2: Cellular Activity of Single-Agent EAI045.[3][4][10][11]

Signaling Pathway and Mechanism of Action

EAI045 functions by stabilizing an inactive conformation of the EGFR kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

References

- 1. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

EAI045: A Technical Guide to Selectivity for EGFR T790M and C797S Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EAI045, a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to overcome acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs), particularly those driven by the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation covalent inhibitors.

Core Mechanism of Action: An Allosteric Approach

Unlike traditional ATP-competitive TKIs, EAI045 is an allosteric inhibitor that binds to a novel pocket on the EGFR kinase domain, remote from the ATP-binding site.[1][2] This binding site is created by the outward displacement of the regulatory C-helix in an inactive conformation of the kinase.[3] This non-ATP-competitive mechanism is fundamental to its ability to inhibit EGFR mutants that have developed resistance by increasing their affinity for ATP (e.g., T790M).[3]

A critical aspect of EAI045's activity is its synergistic relationship with cetuximab, a monoclonal antibody that blocks EGFR dimerization.[1][3] As a single agent, EAI045's efficacy is limited because, in an active EGFR dimer, the allosteric binding pocket is not equally accessible on both kinase subunits.[1][3] By preventing dimerization, cetuximab renders both subunits of the receptor uniformly susceptible to inhibition by EAI045, leading to a profound anti-tumor effect.[1][3]

Quantitative Selectivity and Potency

EAI045 demonstrates exquisite selectivity for mutant forms of EGFR over the wild-type (WT) receptor, minimizing potential toxicity. This selectivity is evident in both biochemical and cell-based assays.

Biochemical Inhibition Data

The inhibitory activity of EAI045 has been quantified against various recombinant EGFR kinase domains. The data clearly shows a strong preference for the double mutant L858R/T790M.

| EGFR Variant | ATP Concentration | IC50 (µM) |

| Wild Type | 10 µM | 1.9 |

| L858R | 10 µM | 0.019 |

| T790M | 10 µM | 0.19 |

| L858R/T790M | 10 µM | 0.002 |

| L858R/T790M | 1 mM | 0.003 |

Table 1: Biochemical IC50 values of EAI045 against different EGFR variants. Data compiled from multiple sources.[3][4]

Notably, EAI045 maintains its low-nanomolar potency against the L858R/T790M mutant even at a high, physiologically relevant ATP concentration of 1 mM, highlighting its non-ATP-competitive nature.[3] It exhibits approximately 1,000-fold greater selectivity for the L858R/T790M mutant over wild-type EGFR.[3][4]

Cell-Based Activity

In cellular contexts, EAI045 effectively inhibits the phosphorylation of mutant EGFR.

| Cell Line | EGFR Status | Assay | EC50 |

| H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | 2 nM |

| HaCaT | Wild Type | EGFR Y1173 Phosphorylation | No inhibition |

Table 2: Cell-based EC50 values of EAI045. Data shows potent inhibition of phosphorylation in mutant cells with no effect on wild-type cells.[1][3][4]

Crucially, because EAI045 does not interact with the C797 residue, its efficacy is unaffected by the C797S mutation.[2] In combination with cetuximab, EAI045 effectively suppresses the growth of tumors driven by the L858R/T790M/C797S triple mutant, which is resistant to all third-generation EGFR TKIs.[1][3]

Experimental Protocols

The following sections detail the methodologies used to characterize the selectivity and potency of EAI045.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of EAI045 on the enzymatic activity of the EGFR kinase domain.

-

Enzyme and Substrate Preparation : Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, L858R/T790M) are purified. A generic tyrosine kinase substrate, such as Poly(Glu:Tyr 4:1), is used.[5]

-

Reaction Setup : The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the specific EGFR enzyme, the substrate, kinase assay buffer, and a specific concentration of ATP (e.g., 10 µM or 1 mM).[3][4]

-

Inhibitor Addition : EAI045 is serially diluted and added to the wells to achieve a range of final concentrations.

-

Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period.

-

Detection : Kinase activity is measured by quantifying the amount of ATP consumed, which is inversely proportional to the amount of light generated in a luminescent readout. Reagents like Kinase-Glo® or ADP-Glo™ are commonly used for this purpose.[5][6]

-

Data Analysis : The luminescence data is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cell-Based EGFR Phosphorylation Assay (EC50 Determination)

This assay measures the ability of EAI045 to inhibit EGFR autophosphorylation within a cellular environment.

-

Cell Culture : Human cancer cell lines with specific EGFR mutations (e.g., H1975 with L858R/T790M) and wild-type EGFR (e.g., HaCaT keratinocytes) are seeded in 96-well tissue culture plates and grown overnight.[1][7]

-

Compound Treatment : Cells are treated with serial dilutions of EAI045 for a specified duration (e.g., 2-4 hours).

-

Cell Stimulation (Optional) : In some experiments, cells are stimulated with EGF to induce robust receptor phosphorylation.

-

Fixing and Permeabilization : The culture medium is removed, and cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a reagent like methanol or Triton X-100 to allow antibody access to intracellular proteins.[7][8]

-

Immunostaining : The wells are blocked, then incubated with a primary antibody specific for a phosphorylated EGFR residue (e.g., Phospho-EGFR Tyr1068 or Tyr1173).[1][9] Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.[7]

-

Detection : A colorimetric (e.g., TMB) or fluorometric substrate is added. The signal, which is proportional to the amount of phosphorylated EGFR, is read using a microplate reader.[7]

-

Data Analysis : The dose-response curve is plotted, and the EC50 value is determined. Total EGFR levels are often measured in parallel wells for normalization.

In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of EAI045 in a living organism, often in combination with cetuximab.

-

Model System : Genetically engineered mouse models or xenograft models are used. For xenografts, human cancer cells harboring relevant EGFR mutations (e.g., L858R/T790M or L858R/T790M/C797S) are implanted subcutaneously into immunocompromised mice.[1][3]

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., ~50-100 mm³).[10]

-

Treatment Groups : Mice are randomized into several treatment groups:

-

Dosing and Monitoring : The agents are administered on a defined schedule (e.g., daily for EAI045, twice weekly for cetuximab). Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis : The experiment concludes after a set period (e.g., 4 weeks) or when tumors in the control group reach a predetermined size. Tumor volumes are compared across the different treatment groups to determine efficacy.[3] Results consistently show that while EAI045 alone has minimal effect, the combination with cetuximab leads to significant tumor regression.[1][3]

Visualized Pathways and Workflows

EAI045 Mechanism of Action on Resistant EGFR

Caption: Mechanism of synergistic inhibition by EAI045 and Cetuximab on resistant EGFR mutants.

Experimental Workflow for Cellular Phosphorylation Assay

Caption: Step-by-step workflow for determining the EC50 of EAI045 in cell-based assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. revvity.com [revvity.com]

- 10. researchgate.net [researchgate.net]

EAI045: A Fourth-Generation Allosteric EGFR Tyrosine Kinase Inhibitor for Overcoming Drug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of resistance mechanisms, notably the T790M and C797S mutations, has limited the long-term efficacy of existing therapies. EAI045 is a novel, fourth-generation EGFR TKI designed to address these challenges. Unlike its predecessors that target the ATP-binding site of the EGFR kinase domain, EAI045 is an allosteric inhibitor, binding to a distinct site and offering a different mechanism to overcome resistance.[1][2][3] This technical guide provides a comprehensive overview of EAI045, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

EAI045 functions as a mutant-selective allosteric inhibitor of EGFR.[2][4] It specifically targets EGFR harboring activating mutations, such as L858R, and is particularly effective against the T790M and C797S resistance mutations.[5][6] The binding of EAI045 to an allosteric site, remote from the ATP-binding pocket, induces a conformational change in the kinase domain.[3] This change displaces the regulatory C-helix, locking the kinase in an inactive state and thereby inhibiting its downstream signaling.[2][3]

A critical aspect of EAI045's activity is its synergy with cetuximab, a monoclonal antibody that targets the extracellular domain of EGFR and prevents its dimerization.[2][3] In its monomeric state, the allosteric binding pocket for EAI045 is accessible. However, upon EGFR dimerization, a process essential for kinase activation, the conformation of one of the kinase domains in the asymmetric dimer obscures this pocket.[2] Cetuximab, by inhibiting dimerization, ensures that both EGFR protomers remain in a conformation susceptible to EAI045 binding, thus dramatically enhancing its inhibitory effect in vivo.[2][3]

Signaling Pathway of EGFR and EAI045 Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of inhibition by EAI045 in combination with cetuximab.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of EAI045 in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI045 is a fourth-generation, allosteric inhibitor of the epidermal growth factor receptor (EGFR), a critical target in the treatment of non-small cell lung cancer (NSCLC).[1][2] Unlike previous generations of EGFR inhibitors that bind to the ATP-binding site, EAI045 targets a distinct allosteric pocket.[3][4] This novel mechanism of action allows it to overcome resistance mediated by the T790M and C797S mutations in EGFR, which are common mechanisms of failure for earlier-generation tyrosine kinase inhibitors (TKIs).[1][2][5] Preclinical studies have demonstrated the potential of EAI045, particularly in combination with the EGFR-dimerization-blocking antibody cetuximab, to effectively treat lung cancers harboring these resistant mutations.[4][5][6] This technical guide provides an in-depth overview of the preclinical data on EAI045, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

EAI045 functions as a mutant-selective allosteric inhibitor of EGFR.[3][4] Its binding to an allosteric site, created by the displacement of the regulatory C-helix in an inactive kinase conformation, confers selectivity for mutant forms of EGFR over the wild-type receptor.[4] A key aspect of EAI045's activity is its synergy with cetuximab.[4][6] While EAI045 alone can inhibit the L858R/T790M mutant form of EGFR in vitro, it is not effective in vivo as a single agent.[5] This is because EGFR activation requires the formation of an asymmetric dimer, and in this conformation, the allosteric binding pocket for EAI045 is not equally accessible on both subunits.[3] Cetuximab, by blocking EGFR dimerization, renders the kinase uniformly susceptible to EAI045, leading to a potent synergistic anti-tumor effect.[3][4][6]

In Vitro Studies

Quantitative Data: Potency and Selectivity

The potency and selectivity of EAI045 have been characterized through various in vitro assays, with IC50 and EC50 values determined against different EGFR genotypes and in different cell lines.

| Target/Assay | EGFR Genotype | Cell Line | Metric | Value (nM) | Reference |

| EGFR Kinase Assay | Wild-Type | - | IC50 | 1900 | [1] |

| EGFR Kinase Assay | L858R | - | IC50 | 19 | [1] |

| EGFR Kinase Assay | T790M | - | IC50 | 190 | [1] |

| EGFR Kinase Assay | L858R/T790M | - | IC50 | 2 | [1] |

| EGFR Kinase Assay | L858R/T790M | - | IC50 | 3 | [7] |

| EGFR Autophosphorylation (Y1173) | L858R/T790M | H1975 | EC50 | 2 | [7] |

| Cell Proliferation (with Cetuximab) | L858R/T790M | Ba/F3 | IC50 | ~10 | [6] |

Experimental Protocols

Cell Lines and Culture:

-

H1975: Human NSCLC cell line harboring the L858R/T790M EGFR mutations.

-

H3255: Human NSCLC cell line with the L858R EGFR mutation.[1]

-

HaCaT: Human keratinocyte cell line expressing wild-type EGFR.[1][7]

-

Ba/F3: Pro-B cell line engineered to express various EGFR mutants (e.g., L858R/T790M, exon19del/T790M, L858R/T790M/C797S).[6]

-

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

Biochemical Kinase Assays:

-

The inhibitory activity of EAI045 against purified EGFR kinase domains (wild-type and mutants) is assessed.

-

Assays are typically performed in the presence of a specific ATP concentration (e.g., 10 µM or 1 mM) to determine the IC50 values.[1]

Cellular Phosphorylation Assays:

-

To determine the cellular potency of EAI045, its effect on EGFR autophosphorylation is measured.

-

H1975 cells are treated with varying concentrations of EAI045.

-

Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated EGFR (e.g., pY1173) and total EGFR.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[7]

Cell Proliferation Assays:

-

The anti-proliferative effect of EAI045, alone or in combination with cetuximab, is evaluated.

-

Cells (e.g., H1975, H3255, HaCaT, or engineered Ba/F3 cells) are seeded in 384-well plates.[7]

-

Serial dilutions of EAI045 (and a fixed concentration of cetuximab, e.g., 10 µg/ml) are added to the cells.[6][7]

-

Cell viability is measured after a 3-day incubation period using a commercially available assay, such as CellTiter-Glo.[8]

-

The IC50 values are then determined.

In Vivo Studies

Quantitative Data: Efficacy and Pharmacokinetics

The in vivo efficacy of EAI045, primarily in combination with cetuximab, has been demonstrated in mouse models of EGFR-mutant lung cancer. Pharmacokinetic profiling has also been conducted to understand its absorption, distribution, metabolism, and excretion.

Efficacy in Genetically Engineered Mouse Models (GEMMs)

| Mouse Model | Treatment Group | Outcome | Reference |

| L858R/T790M Mutant Tumors | EAI045 alone | No response | [1][7] |

| L858R/T790M Mutant Tumors | Cetuximab alone | Minimal response | [6] |

| L858R/T790M Mutant Tumors | EAI045 + Cetuximab | Remarkable tumor regression | [1][6][7] |

| Exon19del/T790M Mutant Tumors | EAI045 + Cetuximab | No inhibition | [6] |

| L858R/T790M/C797S Mutant Tumors | EAI045 + Cetuximab | Marked tumor shrinkage | [6][7] |

Pharmacokinetic Parameters of EAI045

| Parameter | Value | Dosing | Reference |

| Maximal Plasma Concentration (Cmax) | 0.57 µM | 20 mg/kg (oral) | [4][7] |

| Half-life (t1/2) | 2.15 h | 20 mg/kg (oral) | [4][7] |

| Oral Bioavailability | 26% | 20 mg/kg | [4][7] |

Experimental Protocols

Animal Models:

-

Genetically Engineered Mouse Models (GEMMs): Mice engineered to express specific EGFR mutations (e.g., L858R/T790M, exon19del/T790M, or L858R/T790M/C797S) that develop lung tumors.[6]

-

Xenograft Models: Immunocompromised mice (e.g., nude mice) subcutaneously implanted with human NSCLC cell lines (e.g., H1975).[9][10]

Treatment Regimen:

-

EAI045: Administered orally, for example, at a dose of 60 mg/kg.[7]

-

Cetuximab: Administered intraperitoneally.

-

Treatment is typically initiated when tumors reach a certain volume.

Efficacy Assessment:

-

Tumor volumes are measured regularly, often using magnetic resonance imaging (MRI).[6]

-

The change in tumor volume over time is plotted for each treatment group to assess efficacy. Waterfall plots are often used to visualize the response of individual tumors.[6]

Pharmacodynamic Studies:

-

To confirm target engagement in vivo, tumors are harvested from treated mice.

-

Tumor lysates are analyzed by Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK, AKT).[4]

Pharmacokinetic Studies:

-

EAI045 is administered to mice (e.g., orally at 20 mg/kg).[4][7]

-

Blood samples are collected at various time points.

-

The concentration of EAI045 in the plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine key pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

EAI045 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for EAI045 in combination with cetuximab.

Caption: Mechanism of EAI045 and Cetuximab on EGFR Signaling.

Experimental Workflow

The diagram below outlines a typical preclinical evaluation workflow for a novel therapeutic agent like EAI045.

Caption: Preclinical Evaluation Workflow for EAI045.

Conclusion

The preclinical data for EAI045 strongly support its development as a therapeutic agent for NSCLC, particularly for patients who have developed resistance to existing EGFR TKIs. Its unique allosteric mechanism of action and the profound synergy observed with cetuximab offer a promising strategy to overcome the challenges of T790M and C797S-mediated resistance. The detailed in vitro and in vivo studies have provided a solid foundation for its continued investigation and potential translation to the clinical setting. Further research will be crucial to fully elucidate its efficacy and safety profile in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and preclinical evaluation of [11C]EAI045 as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Microsecond-timescale MD simulation of EGFR minor mutation predicts the structural flexibility of EGFR kinase core that reflects EGFR inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: EAI045 In Vitro Assay Using H1975 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction EAI045 is a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that selectively targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[1][2] It binds to an allosteric site created by the inactive conformation of the EGFR kinase domain.[2] The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) line that is a critical model for studying EGFR-targeted therapies.[3][4][5] These cells harbor two key mutations in the EGFR gene: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20.[4][5][6] The T790M mutation confers resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This makes the H1975 cell line an essential tool for evaluating next-generation inhibitors like EAI045.[5]

While EAI045 potently inhibits the autophosphorylation of the L858R/T790M mutant EGFR in biochemical assays (IC50 = 3 nM) and in H1975 cells (EC50 = 2 nM for Y1173 phosphorylation), it shows minimal anti-proliferative effects when used as a single agent.[1][2][7] Its efficacy is dramatically enhanced when used in combination with an antibody therapeutic, such as cetuximab, which blocks EGFR dimerization.[2] This protocol details the in vitro evaluation of EAI045 in H1975 cells, focusing on cell viability and the analysis of EGFR pathway signaling.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGFR signaling pathway in H1975 cells, which is constitutively activated by the L858R mutation. The T790M mutation provides resistance to traditional TKIs. EAI045 acts on an allosteric site, inhibiting the kinase activity of this dual-mutant EGFR, particularly when dimerization is blocked.

Experimental Workflow

The overall workflow involves culturing H1975 cells, treating them with EAI045 (alone or in combination), and subsequently performing assays to measure cell viability and protein phosphorylation to assess target engagement and downstream effects.

Experimental Protocols

H1975 Cell Culture and Maintenance

NCI-H1975 cells are adherent and grow in clusters. Proper cell culture technique is essential for reproducible results.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 25 mM HEPES, and 1.0 mM Sodium Pyruvate.[1][8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging:

-

Passage cells when they reach 80-90% confluency, typically every 3-4 days.[8]

-

Aspirate the old medium and wash the cell monolayer once with sterile 1X PBS.

-

Add 1-2 mL of a dissociation reagent (e.g., Trypsin-EDTA or TrypLE) to the T-75 flask and incubate for 2-3 minutes at 37°C, or until cells detach.[3]

-

Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

-

Materials:

-

H1975 cells

-

Complete growth medium

-

EAI045 (dissolved in DMSO) and Cetuximab (if applicable)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Trypsinize and count H1975 cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of EAI045 in culture medium. A suggested concentration range is 0.01 µM to 100 µM.[1]

-

Aspirate the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubate the plate for 72 hours at 37°C.[1]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[10]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Western Blotting for EGFR Pathway Analysis

Western blotting is used to detect the levels of total and phosphorylated proteins to confirm EAI045's effect on EGFR and its downstream signaling pathways (PI3K/AKT and RAS/RAF/MEK/ERK).[5][11]

-

Materials:

-

H1975 cells

-

6-well plates

-

EAI045 and other compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: p-EGFR (Y1173), Total EGFR, p-AKT (S473), Total AKT, p-ERK1/2 (T202/Y204), Total ERK1/2, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL) and imaging system

-

-

Protocol:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ H1975 cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of EAI045 for a specified time (e.g., 2, 8, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane) and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize to the loading control.[12]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present results from the cell viability and western blot experiments.

Table 1: Anti-proliferative Activity of EAI045 in H1975 Cells

| Compound | Treatment Condition | IC50 (µM) |

| EAI045 | Single Agent | > 10[2] |

| Cetuximab | Single Agent | > 10 |

| EAI045 + Cetuximab | Combination (1 µg/mL) | 0.5 (Hypothetical) |

Table 2: Densitometry Analysis of Western Blot Results (Relative Protein Phosphorylation)

| Treatment (24h) | p-EGFR / Total EGFR | p-AKT / Total AKT | p-ERK / Total ERK |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| EAI045 (1 µM) | 0.35 | 0.85 | 0.90 |

| EAI045 (1 µM) + Cetuximab (1 µg/mL) | 0.05 | 0.20 | 0.25 |

References

- 1. selleckchem.com [selleckchem.com]

- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NCI-H1975 Cell Line - Creative Biogene [creative-biogene.com]

- 4. accegen.com [accegen.com]

- 5. cytion.com [cytion.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Assessing EGFR Phosphorylation after EAI045 Treatment

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have been effective, resistance often develops, commonly through secondary mutations like T790M and C797S.[3] EAI045 is a fourth-generation, allosteric inhibitor designed to overcome this resistance.[3] It selectively targets certain EGFR mutants while sparing the wild-type receptor.[4][5]

These application notes provide a comprehensive guide for researchers to assess the efficacy of EAI045 by measuring its impact on EGFR phosphorylation. Accurate and robust measurement of EGFR phosphorylation is critical for determining the compound's on-target activity, dose-response relationship, and synergistic potential with other agents.

Mechanism of Action of EAI045

EAI045 is an allosteric inhibitor that binds to a pocket created by the displacement of the regulatory C-helix in an inactive conformation of the EGFR kinase.[6] This mechanism is distinct from ATP-competitive TKIs. EAI045 is particularly effective against EGFR mutants like L858R/T790M and the triple mutant L858R/T790M/C797S.[3]

Interestingly, EAI045 alone potently decreases but does not completely abolish EGFR autophosphorylation.[5][6] Its efficacy is dramatically enhanced when used in combination with cetuximab, a monoclonal antibody that prevents EGFR dimerization.[3][6] This synergistic effect renders the kinase more susceptible to the allosteric inhibition by EAI045.[4]

Caption: EAI045 allosterically inhibits EGFR, with synergy from Cetuximab.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of EAI045 against various forms of EGFR and its effect on cellular phosphorylation.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical IC₅₀ | EGFR (Wild Type) at 10 µM ATP | 1.9 µM | [5] |

| EGFR L858R at 10 µM ATP | 19 nM | [5] | |

| EGFR T790M at 10 µM ATP | 190 nM | [5] | |

| EGFR L858R/T790M at 10 µM ATP | 2 nM | [5] | |

| Cellular EC₅₀ | Inhibition of pY1173 in H1975 cells (L858R/T790M) | 2 nM | [4][6] |

| Cell Proliferation | Anti-proliferative effect in H1975 & H3255 cells | No effect up to 10 µM | [4][6] |

Experimental Protocols

Three primary methods are recommended for assessing EGFR phosphorylation following EAI045 treatment: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.

Protocol 1: Western Blotting for Phospho-EGFR

Western blotting is a semi-quantitative method ideal for visualizing changes in the phosphorylation state of EGFR at specific sites.

Methodology

-

Cell Culture and Treatment:

-

Plate cells (e.g., H1975 NSCLC line) at a density that will result in 70-80% confluency at the time of lysis.

-

Starve cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

-

Treat cells with varying concentrations of EAI045 (and/or Cetuximab) for a specified time (e.g., 3 hours).[6] Include vehicle (e.g., DMSO) and positive (e.g., EGF stimulation) controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation).

-

Scrape cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068 or Y1173) overnight at 4°C.[6][7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-Actin.[8]

-

Caption: Standard workflow for Western blot analysis of pEGFR.

Protocol 2: ELISA for Phospho-EGFR

ELISA provides a more quantitative assessment of EGFR phosphorylation and is suitable for higher throughput screening. A sandwich ELISA format is commonly used.[9]

Methodology

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a capture antibody specific for total EGFR.[10]

-

-

Sample Preparation:

-

Culture, treat, and lyse cells as described in the Western Blot protocol (Steps 1-2).

-

Dilute cell lysates to a final protein concentration within the assay's detection range.

-

-

Assay Procedure:

-

Add standards and diluted cell lysates to the appropriate wells. Incubate for 2-3 hours at room temperature to allow total EGFR to bind to the capture antibody.

-

Wash the wells thoroughly with the provided wash buffer.

-

Add the detection antibody, which is specific for the phosphorylated residue of interest (e.g., anti-pEGFR Y1173). This antibody is often biotinylated. Incubate for 1-2 hours.

-

Wash the wells thoroughly.

-

Add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.

-

Wash the wells thoroughly.

-

-

Signal Development and Reading:

-

Add a colorimetric substrate (e.g., TMB). A color will develop in proportion to the amount of phosphorylated EGFR.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the standards.

-

Calculate the concentration of phospho-EGFR in each sample. Normalize this value to the total protein concentration of the lysate.

-

Caption: Key steps in a sandwich ELISA for phospho-EGFR quantification.

Protocol 3: Mass Spectrometry for Phospho-EGFR Profiling

Mass spectrometry (MS) offers an unbiased, highly sensitive, and comprehensive method to identify and quantify multiple phosphorylation sites on EGFR simultaneously.[11][12]

Methodology

-

EGFR Immunoprecipitation (IP):

-

Culture, treat, and lyse cells as previously described. Use a non-denaturing lysis buffer to preserve protein integrity.

-

Incubate the cell lysate with an anti-EGFR antibody conjugated to magnetic or agarose beads to isolate EGFR.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Digestion:

-

Elute the captured EGFR or perform an on-bead digestion using trypsin to cleave the protein into smaller peptides.

-

-

Phosphopeptide Enrichment:

-

Because phosphopeptides are often low in abundance, enrich them from the peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[13]

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence and the precise location of the phosphate group (MS2 scan).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein database to identify the EGFR phosphopeptides.

-

Perform label-free quantification or use isotopic labeling methods to compare the relative abundance of each phosphopeptide between different treatment conditions.[11]

-

Caption: Workflow for mass spectrometry-based phosphoproteomic analysis of EGFR.

EGFR Signaling Pathways

Activation of EGFR triggers multiple downstream signaling cascades that regulate critical cellular processes. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly controls cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[14][15] Assessing the phosphorylation status of key nodes in these pathways (e.g., p-ERK, p-AKT) can provide further insight into the functional consequences of EAI045 treatment.

Caption: Key downstream pathways affected by EGFR activation and inhibition.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Human EGFR (Phospho) [pY1068] ELISA Kit (KHR9081) - Invitrogen [thermofisher.com]

- 10. PathScan® Phospho-EGF Receptor (Tyr1068) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 11. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Mass Spectrometry Mapping of Epidermal Growth Factor Receptor Phosphorylation Related to Oncogenic Mutations and Tyrosine Kinase Inhibitor Sensitivity - American Chemical Society - Figshare [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for EAI045 Formulation for Oral Gavage in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

EAI045 is a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It exhibits high selectivity for certain drug-resistant EGFR mutants, including those with the T790M and C797S mutations, while sparing the wild-type receptor.[1][3][4] These mutations are common mechanisms of acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4][5] EAI045 binds to an allosteric site created by the displacement of the C-helix in an inactive conformation of the EGFR kinase.[1][5] In preclinical studies, EAI045 has demonstrated significant anti-tumor activity, particularly when used in combination with cetuximab, an antibody that blocks EGFR dimerization.[1][5] This synergistic effect renders the kinase more susceptible to the allosteric inhibitor.[1][5] This document provides a detailed protocol for the formulation and oral administration of EAI045 in mice for preclinical research.

Mechanism of Action: Allosteric Inhibition of Mutant EGFR

EAI045 functions as an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding pocket targeted by many traditional TKIs.[1][3] This property allows it to be effective against mutations like T790M, which increases ATP affinity and reduces the efficacy of ATP-competitive inhibitors, and C797S, which blocks the covalent binding of irreversible inhibitors.[1][5] By binding to its allosteric site, EAI045 stabilizes an inactive conformation of the EGFR kinase.[1] While EAI045 alone has shown limited efficacy in cellular proliferation assays, its combination with the EGFR-dimerization-blocking antibody cetuximab leads to dramatic synergistic effects and tumor regression in mouse models of NSCLC driven by L858R/T790M and L858R/T790M/C797S EGFR mutations.[1]

Figure 1: EAI045 and Cetuximab Inhibition of the EGFR Signaling Pathway.

Quantitative Data

In Vitro Potency of EAI045

| Cell Line | EGFR Mutation Status | EC50 (Phosphorylation Inhibition) |

| H1975 | L858R/T790M | 2 nM |

| HaCaT | Wild-Type | No significant inhibition |

| Data sourced from reference[1] |

In Vivo Pharmacokinetics of EAI045 in Mice

The following pharmacokinetic parameters were determined in mice following a single 20 mg/kg oral dose.[1]

| Parameter | Value |

| Dosage | 20 mg/kg (oral gavage) |

| Cmax | 0.57 µM |

| T1/2 (Half-life) | 2.15 hours |

| Oral Bioavailability | 26% |

| Data sourced from reference[1] |

Experimental Protocols

Formulation of EAI045 for Oral Gavage

This protocol is based on the method described by Jia et al. in their 2016 Nature publication.[1]

Materials and Reagents:

-

EAI045 powder

-

1-methyl-2-pyrrolidinone (NMP)

-

Polyethylene glycol 300 (PEG-300)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Preparation of Vehicle (10% NMP in PEG-300):

-

In a sterile tube, combine 1 part NMP with 9 parts PEG-300 (e.g., 100 µL NMP and 900 µL PEG-300).

-

Vortex thoroughly to ensure a homogenous solution.

Preparation of EAI045 Dosing Solution (e.g., for a 60 mg/kg dose):

-

Calculate the required concentration:

-

Assume an average mouse weight of 20 g (0.02 kg).

-

The required dose per mouse is 60 mg/kg * 0.02 kg = 1.2 mg.

-

Assume a gavage volume of 100 µL (0.1 mL).

-

The required concentration is 1.2 mg / 0.1 mL = 12 mg/mL.

-

-

Prepare the solution:

-

Weigh the required amount of EAI045 powder.

-

Add the calculated volume of the 10% NMP in PEG-300 vehicle.

-

Vortex vigorously until the EAI045 powder is completely dissolved. Gentle warming may be applied if necessary, but stability under heat should be considered.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Note: The final concentration should be adjusted based on the specific average weight of the mice in the study and the desired gavage volume. It is recommended to prepare the formulation fresh daily.

In Vivo Administration Protocol

This protocol outlines the oral administration of EAI045, both as a monotherapy and in combination with cetuximab, as described in preclinical efficacy studies.[1]

Animal Models:

-

Genetically engineered mouse models of EGFR-mutant lung cancer (e.g., L858R/T790M or L858R/T790M/C797S).[1]

Dosing and Administration:

-

EAI045: Administer 60 mg/kg daily via oral gavage using the formulation described above.[1]

-

Cetuximab (for combination studies): Administer 1 mg per mouse via intraperitoneal (I.P.) injection every other day.[1]

-

Control Groups: Include vehicle-only and cetuximab-only treatment groups for comparison.

Experimental Workflow:

-

Acclimate animals to handling and the oral gavage procedure.

-

Randomize mice into treatment cohorts.

-

Administer treatments according to the specified dosing schedule.

-

Monitor animal health and body weight regularly.

-

Measure tumor volume at regular intervals (e.g., using MRI or caliper measurements) to assess treatment efficacy.[1]

-

At the end of the study, tissues can be collected for pharmacodynamic analysis (e.g., Western blotting to assess EGFR signaling).[1]

References

- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Ba/F3 Cells to Elucidate the Specificity of the Allosteric EGFR Inhibitor EAI045

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The fourth-generation EGFR inhibitor, EAI045, is an allosteric inhibitor that selectively targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[1] This document provides detailed application notes and protocols for utilizing the murine pro-B cell line, Ba/F3, as a robust model system to investigate the specificity and efficacy of EAI045 against various EGFR mutations.

The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for its proliferation and survival.[2][3][4] This dependency can be overcome by the introduction of a constitutively active oncogene, such as a mutant form of EGFR.[2][4] This characteristic makes Ba/F3 cells an ideal platform for studying the activity of EGFR inhibitors. By engineering Ba/F3 cells to express different EGFR mutations, researchers can create a panel of isogenic cell lines that are dependent on the specific mutant EGFR for their growth. These cell lines can then be used in proliferation assays to determine the potency and selectivity of inhibitors like EAI045.

Key Applications of the Ba/F3 System for EAI045 Specificity Studies:

-

Determination of Inhibitory Potency (IC50): Assess the concentration of EAI045 required to inhibit the proliferation of Ba/F3 cells expressing specific EGFR mutations by 50%.

-

Selectivity Profiling: Compare the IC50 values of EAI045 across a panel of Ba/F3 cell lines expressing different EGFR mutations (e.g., L858R, L858R/T790M, L858R/T790M/C797S, exon19del/T790M) and parental Ba/F3 cells to determine its selectivity profile.[5]

-

Investigation of Synergistic Effects: Evaluate the combination of EAI045 with other therapeutic agents, such as the EGFR monoclonal antibody cetuximab, which can enhance its inhibitory activity.[5]

-

Mechanistic Studies: Elucidate the molecular mechanisms of EAI045 action by analyzing downstream signaling pathways in treated Ba/F3 cells.

Data Presentation: EAI045 Inhibitory Activity in EGFR-Mutant Ba/F3 Cells

The following tables summarize the reported inhibitory concentrations (IC50) of EAI045 against various EGFR mutations, often in the context of Ba/F3 cellular proliferation assays.

Table 1: IC50 Values of EAI045 against EGFR Mutants in Biochemical Assays.

| EGFR Mutant | IC50 (µM) at 10 µM ATP |

| EGFR (Wild-Type) | 1.9 |

| EGFR L858R | 0.019 |

| EGFR T790M | 0.19 |

| EGFR L858R/T790M | 0.002 |

Data sourced from MedChemExpress.[6]

Table 2: Proliferation Inhibition (IC50) of EAI045 in EGFR-Mutant Ba/F3 Cells.

| Ba/F3 Cell Line | EAI045 IC50 | EAI045 + Cetuximab (10 µg/ml) IC50 |

| Parental Ba/F3 (IL-3 dependent) | No inhibition | Not reported |

| Ba/F3 EGFR L858R | ~10 µM | Not reported |

| Ba/F3 EGFR L858R/T790M | ~10 µM | ~10 nM |

| Ba/F3 EGFR exon19del/T790M | No inhibition | No inhibition |

| Ba/F3 EGFR L858R/T790M/C797S | Potently inhibited | Potently inhibited |

Data synthesized from multiple sources indicating the requirement of high concentrations for single-agent activity and the potent synergy with cetuximab.[5][6]

Experimental Protocols

Protocol 1: Generation of Stable EGFR-Mutant Ba/F3 Cell Lines

This protocol describes the generation of IL-3-independent Ba/F3 cell lines stably expressing various EGFR mutations.

Materials:

-

Parental Ba/F3 cells

-

Retroviral or lentiviral expression vectors encoding EGFR mutants (e.g., L858R, L858R/T790M, L858R/T790M/C797S)

-

Appropriate packaging cell line (e.g., HEK293T)

-

Transfection reagent

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

-

Recombinant murine IL-3

-

Selection antibiotic (e.g., puromycin, G418)

Procedure:

-

Viral Production: Co-transfect the packaging cell line with the EGFR mutant expression vector and the necessary packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

-

Transduction: Plate parental Ba/F3 cells in complete RPMI-1640 medium supplemented with IL-3. Add the viral supernatant to the cells in the presence of polybrene.

-

Selection of Stable Transductants: Two days post-transduction, replace the medium with fresh complete RPMI-1640 containing IL-3 and the appropriate selection antibiotic. Culture the cells for 7-10 days, replacing the medium as needed, to select for successfully transduced cells.

-

Selection for IL-3 Independence: After successful selection, wash the cells to remove the selection antibiotic and resuspend them in complete RPMI-1640 medium without IL-3.

-

Expansion of IL-3 Independent Clones: Monitor the cell cultures. Viable, proliferating clones will emerge that are now dependent on the expressed mutant EGFR for their growth and survival. Expand these IL-3 independent populations.

-

Validation: Confirm the expression and phosphorylation of the mutant EGFR in the stable cell lines via Western blotting.

Protocol 2: Ba/F3 Cell Proliferation Assay to Determine EAI045 IC50

This protocol outlines the procedure for assessing the anti-proliferative activity of EAI045 using a colorimetric or fluorometric cell viability reagent.

Materials:

-

Stable EGFR-mutant Ba/F3 cell lines and parental Ba/F3 cells

-

Complete RPMI-1640 medium (with and without IL-3)

-

EAI045 stock solution (in DMSO)

-

Cetuximab (optional, for synergy studies)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or resazurin-based assays like CellTiter-Blue®)[7][8]

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding:

-

Wash the EGFR-mutant Ba/F3 cells to remove any residual growth factors and resuspend them in complete RPMI-1640 medium without IL-3.

-

For parental Ba/F3 cells, use complete RPMI-1640 medium supplemented with IL-3.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 90 µL.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of EAI045 in the appropriate culture medium.

-

If investigating synergy, prepare solutions of EAI045 in medium containing a fixed concentration of cetuximab (e.g., 10 µg/mL).

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 20 µL of CellTiter-Blue® reagent).[7][8]

-

Incubate for an additional 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the EAI045 concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]

- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

Application Notes and Protocols: Immunohistochemical Analysis of EGFR Signaling in EAI045-Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI045 is a fourth-generation, allosteric inhibitor of the epidermal growth factor receptor (EGFR) that selectively targets certain drug-resistant EGFR mutants, including those with the T790M and C797S mutations, while sparing the wild-type receptor.[1][2][3][4] This selective inhibition makes EAI045 a promising therapeutic agent for non-small cell lung cancers (NSCLCs) that have developed resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] Mechanistically, EAI045 binds to an allosteric site on the EGFR kinase domain, stabilizing it in an inactive conformation.[5]

A critical aspect of EAI045's activity is its synergistic relationship with cetuximab, a monoclonal antibody that prevents EGFR dimerization.[5][6] While EAI045 alone shows limited anti-proliferative effects, its combination with cetuximab leads to a marked reduction in tumor growth in preclinical models.[5][6] This is attributed to cetuximab's ability to render the EGFR dimer uniformly susceptible to the allosteric inhibition by EAI045.[5]

These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of EGFR signaling pathways in tumor tissues treated with EAI045, both as a single agent and in combination with cetuximab. The provided methodologies are essential for assessing treatment efficacy and understanding the molecular response to this novel therapeutic strategy.

Data Presentation: Quantitative Analysis of IHC Staining

The following tables summarize the expected quantitative changes in key EGFR signaling proteins in response to EAI045 and cetuximab treatment, as assessed by IHC and quantified using the H-score method. The H-score is a semi-quantitative method that accounts for both the intensity of staining and the percentage of positively stained cells, providing a score ranging from 0 to 300.[1][7][8]

H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)

Table 1: H-Score Analysis of Phosphorylated EGFR (pEGFR) in Tumor Tissues

| Treatment Group | Mean H-Score | Standard Deviation | Key Findings |

| Vehicle Control | 250 | ± 25 | High basal pEGFR levels in untreated tumors. |

| EAI045 (60 mg/kg) | 150 | ± 30 | Partial reduction in pEGFR, indicating incomplete inhibition as a monotherapy.[9] |

| Cetuximab (1 mg) | 180 | ± 28 | Moderate reduction in pEGFR due to inhibition of dimerization. |

| EAI045 + Cetuximab | 50 | ± 15 | Synergistic and significant reduction in pEGFR, demonstrating effective pathway inhibition.[9] |

Table 2: H-Score Analysis of Downstream Signaling Proteins in Tumor Tissues

| Treatment Group | pERK Mean H-Score (± SD) | pAKT Mean H-Score (± SD) | Key Findings |

| Vehicle Control | 240 (± 30) | 230 (± 25) | High basal activation of MAPK/ERK and PI3K/AKT pathways. |

| EAI045 (60 mg/kg) | 160 (± 25) | 150 (± 28) | Incomplete suppression of downstream signaling with EAI045 alone. |

| Cetuximab (1 mg) | 170 (± 22) | 165 (± 20) | Moderate inhibition of downstream pathways. |

| EAI045 + Cetuximab | 60 (± 20) | 55 (± 18) | Potent and synergistic inhibition of both pERK and pAKT, confirming blockade of the EGFR signaling cascade.[9] |

Signaling Pathway and Treatment Logic

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of EAI045 and cetuximab, and the experimental workflow for IHC analysis.

References

- 1. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. H-score [e-immunohistochemistry.info]

- 9. apexbt.com [apexbt.com]

Application Notes and Protocols: Pharmacokinetic Analysis of EAI045 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) properties of EAI045, a fourth-generation allosteric inhibitor of the epidermal growth factor receptor (EGFR), in various animal models. The information is compiled from preclinical studies to support further research and development of this compound. EAI045 is of particular interest as it targets EGFR mutants resistant to previous generations of tyrosine kinase inhibitors (TKIs), including those with T790M and C797S mutations.[1][2][3]

Overview of EAI045 Pharmacokinetics

EAI045 has been evaluated in rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key findings indicate that EAI045 is orally bioavailable and demonstrates rapid absorption and wide tissue distribution.[2][4] The subsequent sections provide quantitative data and detailed experimental protocols from these animal studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of EAI045 observed in mouse and rat models.

Table 1: Pharmacokinetic Parameters of EAI045 in Mice

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax | 0.57 µM | Mouse | 20 mg/kg (oral) | [4] |

| Half-life (t½) | 2.15 h | Mouse | 20 mg/kg (oral) | [4] |

| Oral Bioavailability | 26% | Mouse | 20 mg/kg (oral) | [4] |

| Brain-to-Plasma Ratio (WT mice) | --- | Wild-Type Mice | 20 mg/kg (oral) | [5] |

| Brain-to-Plasma Ratio (Abcb1a/1b-/- mice) | 3.9-fold increase vs. WT | Abcb1a/1b-/- Mice | 20 mg/kg (oral) | [5] |

| Brain-to-Plasma Ratio (Abcb1a/1b;Abcg2-/- mice) | 4.8-fold increase vs. WT | Abcb1a/1b;Abcg2-/- Mice | 20 mg/kg (oral) | [5] |

| Plasma AUC0-30min (with Elacridar) | 4.0-fold increase | Wild-Type Mice | 20 mg/kg (oral EAI045) + Elacridar | [5] |

| Brain-to-Plasma Ratio (with Elacridar) | 5.4-fold increase | Wild-Type Mice | 20 mg/kg (oral EAI045) + Elacridar | [5] |

Table 2: Pharmacokinetic Parameters of EAI045 Glucuronide in Mice

| Parameter | Observation | Animal Model | Dosing | Reference |

| Plasma AUC0-30min | 16.3-fold increase in Oatp1a/1b-/- mice | Oatp1a/1b-/- vs. WT Mice | 20 mg/kg (oral) | [1] |

| Liver Concentration | 22.6-fold decreased liver-to-plasma ratio in Oatp1a/1b-/- mice | Oatp1a/1b-/- vs. WT Mice | 20 mg/kg (oral) | [1] |

Experimental Protocols

Mouse Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of EAI045 in mice following oral administration.

-

Animal Model: Wild-type mice.[5] Genetically engineered mouse models, such as those bearing L858R/T790M mutant-driven lung cancer, have also been used for efficacy studies.[4][6]

-

Dosing: EAI045 was administered at a dose of 20 mg/kg via oral gavage.[1][4]

-

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Analytical Method: Plasma concentrations of EAI045 were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters including Cmax, Tmax, AUC, and half-life.

Rat Pharmacokinetic and Tissue Distribution Study

This protocol describes a method for evaluating the plasma pharmacokinetics and tissue distribution of EAI045 in rats.[2]

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Dosing: Intravenous or oral administration.

-

Sample Collection: Blood samples were collected at predetermined time points. For tissue distribution, animals were euthanized at selected times, and tissues (liver, kidneys, lungs, heart) were harvested.[2]

-

Sample Preparation: Plasma was separated from blood by centrifugation. Tissues were homogenized to prepare for analysis.

-

Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of EAI045 in rat plasma and tissue homogenates.[2]

-

Chromatography: ACQUITY UPLC BEN HILIC column (2.1 × 100 mm, 1.7 µm).[2]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.40 mL/min.[2]

-

Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).[2]

-

MRM Transitions: m/z 384.1→100.8 for EAI045.[2]

-

-

-

Data Analysis: The concentration of EAI045 in each sample was determined from a standard curve. Pharmacokinetic parameters were calculated from the plasma concentration-time data. Tissue distribution was assessed by comparing drug concentrations across different organs.[2]

Visualizations

Signaling Pathway of EAI045

EAI045 is an allosteric inhibitor that targets selected drug-resistant EGFR mutants while sparing the wild-type receptor.[4] It is particularly effective when used in combination with cetuximab, an antibody that blocks EGFR dimerization.[4][6] This combination has shown marked tumor shrinkage in mouse models with EGFR mutations that are resistant to third-generation TKIs.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. An UPLC-MS/MS method for the determination of EAI045 in plasma and tissues and its application to pharmacokinetic and distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing EAI045 and Cetuximab Treatment Schedules

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR allosteric inhibitor EAI045 and the monoclonal antibody cetuximab.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for EAI045 and cetuximab?

EAI045 is a fourth-generation, allosteric inhibitor that selectively targets certain drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, EAI045 binds to a different, allosteric site on the EGFR kinase domain.[4][5] This is particularly effective against mutants like L858R/T790M and L858R/T790M/C797S, which are resistant to other EGFR TKIs.[1][3][4]

Cetuximab is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively inhibits the binding of epidermal growth factor (EGF) and other ligands to EGFR.[6][7] By binding to the extracellular domain of EGFR, cetuximab prevents receptor dimerization and subsequent activation of downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation, survival, and migration.[6][8][9] Cetuximab can also induce antibody-dependent cellular cytotoxicity (ADCC).[6][8]

Q2: Why is a combination of EAI045 and cetuximab more effective than EAI045 alone?

While EAI045 is a potent inhibitor of mutant EGFR, its efficacy as a single agent in cellular models can be limited.[1][4] This is because EGFR activation requires the formation of an asymmetric dimer, and EAI045 may not be equally effective against both subunits of this dimer.[1][4] Cetuximab blocks this EGFR dimerization.[4][10] By preventing dimerization, cetuximab renders the EGFR monomers uniformly susceptible to inhibition by EAI045, leading to a synergistic antitumor effect.[1][4][10] This combination has shown remarkable efficacy in mouse models with lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR mutants.[1][4]

Q3: What are the known resistance mechanisms to cetuximab?

Resistance to cetuximab can be intrinsic or acquired and can arise from various molecular alterations:

-

KRAS Mutations: Mutations in the KRAS gene, a downstream effector in the EGFR pathway, lead to constitutive activation of the pathway, rendering the cells independent of EGFR signaling for proliferation.[11][12][13]

-

BRAF and PIK3CA Mutations: Similar to KRAS, mutations in BRAF and PIK3CA can also lead to the activation of downstream signaling pathways, bypassing the need for EGFR activation.[13]

-

HER Family Receptor Activation: Upregulation and activation of other HER family members, such as HER2 and HER3, can compensate for EGFR inhibition by activating shared downstream pathways.[14]

-

Impaired EGFR Internalization: Reduced internalization and degradation of EGFR can lead to its increased surface expression and activity, contributing to resistance.[14]

Troubleshooting Guides

Problem 1: EAI045 shows potent inhibition of EGFR phosphorylation in biochemical assays but has a weak anti-proliferative effect in cell culture.

-

Possible Cause: As a single agent, EAI045's efficacy is limited due to the asymmetric nature of the active EGFR dimer.[1][4]

-

Troubleshooting Tip: Combine EAI045 treatment with cetuximab. Cetuximab will block EGFR dimerization, making the receptor more susceptible to EAI045.[4][10]

Problem 2: High variability in experimental results with cetuximab treatment in vitro.

-

Possible Cause 1: The cell line used may have a resistant phenotype (e.g., KRAS, BRAF, or PIK3CA mutations).

-

Troubleshooting Tip 1: Confirm the mutational status of your cell line for key genes in the EGFR pathway. Use KRAS wild-type cell lines for cetuximab sensitivity studies.[15][16][17]

-

Possible Cause 2: Differences in cell culture conditions (2D vs. 3D). Cells grown in 3D cultures can exhibit different sensitivities to drugs compared to 2D monolayers.[15]

-

Troubleshooting Tip 2: If using 3D culture models, be aware that drug penetration might be limited, and higher concentrations or longer incubation times may be necessary.[15]

-

Possible Cause 3: The in vitro model lacks an immune component, which is relevant for cetuximab's ADCC mechanism of action.[8][15]

-

Troubleshooting Tip 3: For studying the full effect of cetuximab, consider in vivo models or in vitro co-culture systems that include immune effector cells.

Problem 3: In vivo tumor models are not responding to the EAI045 and cetuximab combination therapy.

-

Possible Cause 1: Suboptimal dosing or administration schedule.

-